bn80933
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Overview
Description
Preparation Methods
The synthesis of BN80933 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl with a suitable piperazine derivative.
Introduction of the thiophene group: The core structure is then reacted with a thiophene carboximidamide derivative under specific conditions to form the final compound.
Chemical Reactions Analysis
BN80933 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BN80933 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the effects of dual inhibition of lipid peroxidation and neuronal nitric oxide synthase.
Biology: this compound is used to investigate the role of nitric oxide and reactive oxygen species in neuronal death and neuroprotection.
Medicine: The compound has shown promise as a neuroprotective agent in the treatment of stroke, head trauma, and other neurological disorders. .
Mechanism of Action
BN80933 exerts its effects through dual inhibition of lipid peroxidation and neuronal nitric oxide synthase. The compound acts as a free radical scavenger and nitric oxide synthase inhibitor, reducing the production of reactive oxygen species and nitric oxide. This dual action helps protect neurons from oxidative damage and nitric oxide-induced toxicity, thereby reducing neuronal death and improving neurological outcomes .
Comparison with Similar Compounds
BN80933 is unique in its dual inhibitory action on lipid peroxidation and neuronal nitric oxide synthase. Similar compounds include:
NXY-059: A free radical scavenger and neuroprotectant.
EUK-134: An antioxidant with superoxide dismutase and catalase mimetic characteristics.
Silibinin: A natural flavonolignan with cytoprotectant, antioxidant, and antihepatotoxic properties
Compared to these compounds, this compound offers a unique combination of antioxidant and nitric oxide synthase inhibitory properties, making it a promising candidate for neuroprotective therapies.
Properties
CAS No. |
214348-10-4 |
---|---|
Molecular Formula |
C29H34N4O3S |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide |
InChI |
InChI=1S/C29H34N4O3S/c1-18-19(2)26-23(20(3)25(18)34)11-12-29(4,36-26)28(35)33-15-13-32(14-16-33)22-9-7-21(8-10-22)31-27(30)24-6-5-17-37-24/h5-10,17,34H,11-16H2,1-4H3,(H2,30,31)/t29-/m0/s1 |
InChI Key |
STCYUKSGPHEXDI-LJAQVGFWSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |
Synonyms |
BN 80933 BN-80933 BN80933 |
Origin of Product |
United States |
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